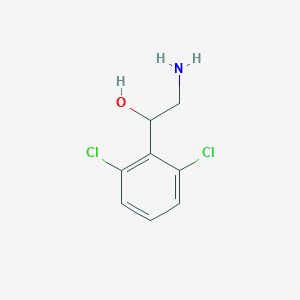

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

概要

説明

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chemical compound with the molecular formula C8H9Cl2NO and a molecular weight of 206.07 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl-2-nitroethanol. This intermediate is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration .

化学反応の分析

Types of Reactions

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

科学的研究の応用

Chemistry

In the field of chemistry, 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol serves as a building block for synthesizing more complex organic molecules. It acts as a reagent in various chemical reactions, including:

- Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

- Reduction: Can be reduced to create different amines or alcohols.

- Substitution Reactions: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.

Biology

The compound has been studied for its potential biological activities , particularly:

-

Antimicrobial Properties: Exhibits significant activity against various microbial strains due to its ability to disrupt cell membranes and inhibit enzyme functions.

Microbial Strain Minimum Inhibitory Concentration (MIC) Candida albicans 25 µg/mL Staphylococcus aureus 50 µg/mL

Medicine

Research is ongoing into the therapeutic applications of this compound:

-

Antifungal Agents: It has been explored as a precursor for developing antifungal medications.

- Case Study: A study demonstrated that derivatives of this compound showed promising antifungal efficacy against Candida species.

-

Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction.

- Case Study: In vitro tests revealed that the compound exhibited cytotoxic effects against specific cancer cell lines, outperforming standard chemotherapeutics like Sorafenib.

作用機序

The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Some compounds similar to 2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol include:

- 2-Amino-2-(2,6-dichlorophenyl)ethanol

- This compound hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amino and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

生物活性

2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a chiral compound with the molecular formula C8H9Cl2NO and a molecular weight of approximately 206.07 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This compound features an amino group and a hydroxyl group attached to a 2,6-dichlorophenyl ethyl backbone, which contributes to its unique chemical properties and reactivity.

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis begins with the appropriate dichlorophenyl derivative.

- Nucleophilic Substitution : The amino group participates in nucleophilic substitution reactions.

- Hydroxyl Group Introduction : The hydroxyl group can be introduced through reduction or substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Industrial production may utilize large-scale hydrogenation processes where conditions such as pressure and temperature are carefully monitored to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess antimicrobial and antifungal properties. The presence of the dichlorophenyl moiety enhances its interaction with biological targets, potentially modulating enzyme activities or receptor functions .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects due to its ability to interact with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of enzyme activity and receptor function, which could lead to therapeutic applications in treating neurological disorders .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, thereby altering their activity. However, detailed studies on the exact pathways and targets are still ongoing .

Table 1: Summary of Biological Activities

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | Moderate antimicrobial activity | Different chlorine positioning affects reactivity |

| 2-Amino-1-(3-chlorophenyl)ethan-1-ol | Lower neuropharmacological effects | Less potent due to structural differences |

| 2-Amino-1-(phenyl)ethan-1-ol | Broad spectrum antimicrobial properties | Lacks dichloro substitution |

Future Directions

Further research is essential to elucidate the full therapeutic potential and safety profile of this compound. Ongoing studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.

- Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological activity.

- Therapeutic Applications : Exploring its use in drug development for various diseases.

特性

IUPAC Name |

2-amino-1-(2,6-dichlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRKTIWYKAIGEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。